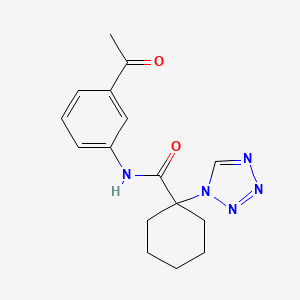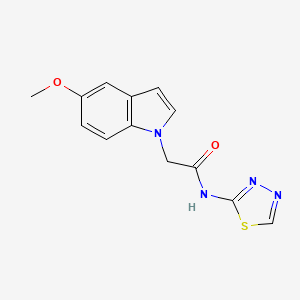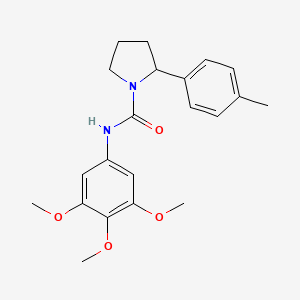![molecular formula C24H31N3O4 B6072902 N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)
N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine, also known as DMXB-A, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a synthetic derivative of anabaseine, a naturally occurring alkaloid found in plants of the Nicotiana genus. The compound has been shown to have promising effects on the nervous system, making it a potential candidate for the treatment of various neurological disorders.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine acts on the nicotinic acetylcholine receptors (nAChRs) in the brain. The compound has a high affinity for the alpha7 subtype of nAChRs, which are involved in various cognitive processes, including learning and memory. This compound has been shown to enhance the activity of these receptors, leading to improved cognitive function.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on the nervous system. The compound has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. This compound has also been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its effects on the nervous system can be easily measured using various techniques, including electrophysiology and behavioral assays. However, this compound has some limitations, including its low solubility in water, which can make it challenging to administer in animal studies.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine. One potential area of research is the development of more potent and selective analogs of the compound that can target specific nAChR subtypes. Another area of research is the investigation of the long-term effects of this compound on the nervous system and its potential use in the prevention of age-related cognitive decline. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological disorders. The compound has been extensively studied for its effects on the nervous system, and its mechanism of action has been well characterized. While there are some limitations to its use in laboratory experiments, this compound has several advantages that make it a valuable tool for studying the nervous system. Future research on this compound will likely focus on the development of more potent and selective analogs and the investigation of its long-term effects on the nervous system.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine is synthesized through a multistep process that involves the modification of anabaseine. The synthesis process involves the use of various chemical reagents and techniques, including chromatography, hydrogenation, and esterification. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
Properties
IUPAC Name |
[3-(3,4-dimethoxyanilino)piperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-29-22-9-8-19(16-23(22)30-2)25-20-6-4-10-27(17-20)24(28)18-5-3-7-21(15-18)26-11-13-31-14-12-26/h3,5,7-9,15-16,20,25H,4,6,10-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNAUIKUJAVJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid](/img/structure/B6072835.png)
![2-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6072836.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)


![methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)
![{1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6072885.png)
![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B6072896.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)


